molecular formula C9H8Cl2N2O B14264261 4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one CAS No. 138212-14-3

4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one

Cat. No.: B14264261
CAS No.: 138212-14-3
M. Wt: 231.08 g/mol
InChI Key: HHZLDOBNLNFULV-UHFFFAOYSA-N
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Description

4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one is a chemical compound known for its unique structure and reactivity It belongs to the class of indazole derivatives, which are compounds containing a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one with dichloromethylidene chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the dichloromethylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dichloromethylidene)-1-methyl-1,4,5,6-tetrahydro-7H-indazol-7-one is unique due to its indazole core structure, which imparts specific chemical and biological properties

Properties

CAS No.

138212-14-3

Molecular Formula

C9H8Cl2N2O

Molecular Weight

231.08 g/mol

IUPAC Name

4-(dichloromethylidene)-1-methyl-5,6-dihydroindazol-7-one

InChI

InChI=1S/C9H8Cl2N2O/c1-13-8-6(4-12-13)5(9(10)11)2-3-7(8)14/h4H,2-3H2,1H3

InChI Key

HHZLDOBNLNFULV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=C(Cl)Cl)CCC2=O

Origin of Product

United States

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